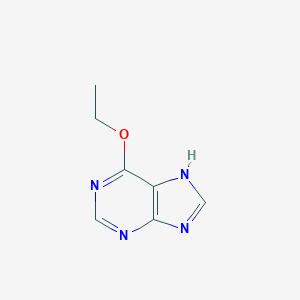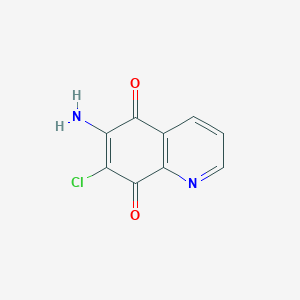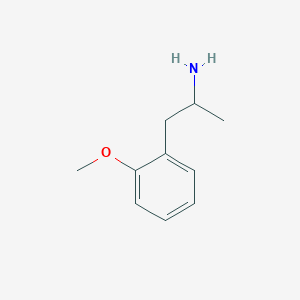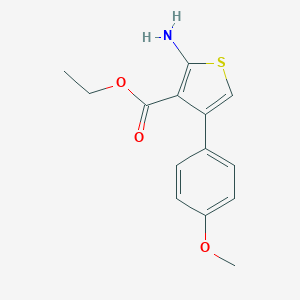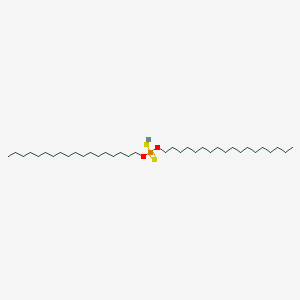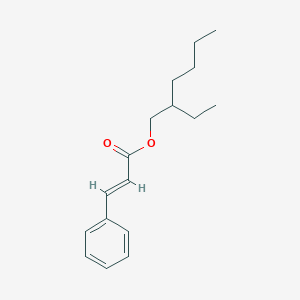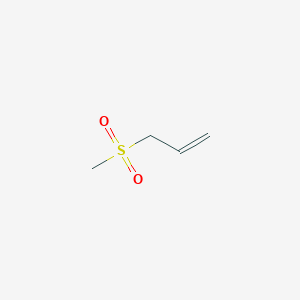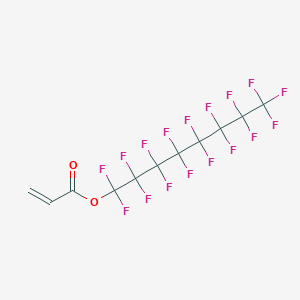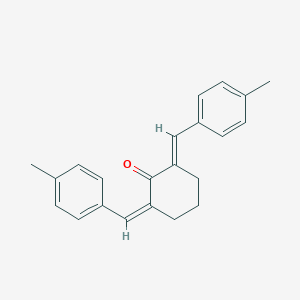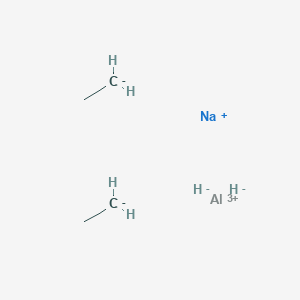![molecular formula C18H12S B095850 2-Phenylnaphtho[2,1-b]thiophene CAS No. 16587-38-5](/img/structure/B95850.png)
2-Phenylnaphtho[2,1-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylnaphtho[2,1-b]thiophene (PNT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural features and potential biological activities. PNT is a polycyclic aromatic compound that contains a thiophene ring fused with naphthalene and phenyl rings. This compound has been synthesized using various methods and has shown promising results in different scientific fields.
Mécanisme D'action
The mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene is not fully understood, but several studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and modulating the immune response. 2-Phenylnaphtho[2,1-b]thiophene has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. Additionally, 2-Phenylnaphtho[2,1-b]thiophene has been reported to inhibit the activity of several enzymes involved in cell proliferation, such as topoisomerase IIα and β. Furthermore, 2-Phenylnaphtho[2,1-b]thiophene has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Effets Biochimiques Et Physiologiques
2-Phenylnaphtho[2,1-b]thiophene has been reported to have several biochemical and physiological effects. Studies have shown that 2-Phenylnaphtho[2,1-b]thiophene can modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF). Additionally, 2-Phenylnaphtho[2,1-b]thiophene has been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenylnaphtho[2,1-b]thiophene has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has been shown to exhibit potent biological activities at low concentrations, making it a promising compound for further research. However, 2-Phenylnaphtho[2,1-b]thiophene has some limitations, including its poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
Several future directions can be explored in the field of 2-Phenylnaphtho[2,1-b]thiophene research. Firstly, more studies are needed to elucidate the mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene and its potential targets. Secondly, further investigations are required to explore the potential of 2-Phenylnaphtho[2,1-b]thiophene as a therapeutic agent for various diseases, including cancer and inflammation. Moreover, the development of novel 2-Phenylnaphtho[2,1-b]thiophene derivatives with improved solubility and potency may enhance their potential as therapeutic agents. Finally, more studies are needed to evaluate the safety and toxicity of 2-Phenylnaphtho[2,1-b]thiophene in vivo to determine its potential for clinical use.
Conclusion:
In conclusion, 2-Phenylnaphtho[2,1-b]thiophene is a promising compound for scientific research due to its unique structural features and potential biological activities. 2-Phenylnaphtho[2,1-b]thiophene has been synthesized using various methods and has shown promising results in different scientific fields. Further studies are needed to elucidate the mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene and its potential as a therapeutic agent for various diseases. The development of novel 2-Phenylnaphtho[2,1-b]thiophene derivatives may enhance their potential as therapeutic agents.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 2-Phenylnaphtho[2,1-b]thiophene, including Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling. Among these, the Suzuki-Miyaura coupling method is the most commonly used method for the synthesis of 2-Phenylnaphtho[2,1-b]thiophene. This method involves the reaction of 2-bromo-1-naphthalene with phenylboronic acid in the presence of a palladium catalyst and a base to yield 2-Phenylnaphtho[2,1-b]thiophene.
Applications De Recherche Scientifique
2-Phenylnaphtho[2,1-b]thiophene has been extensively studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have reported the cytotoxic effects of 2-Phenylnaphtho[2,1-b]thiophene against various cancer cell lines, including breast, lung, and colon cancer. 2-Phenylnaphtho[2,1-b]thiophene has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has exhibited potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
16587-38-5 |
|---|---|
Nom du produit |
2-Phenylnaphtho[2,1-b]thiophene |
Formule moléculaire |
C18H12S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-phenylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C18H12S/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17(16)19-18/h1-12H |
Clé InChI |
YLUMLRQXHHZHLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
Synonymes |
2-Phenylnaphtho[2,1-b]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



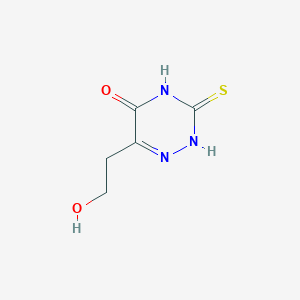
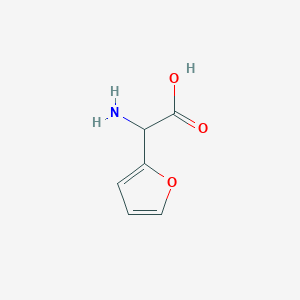
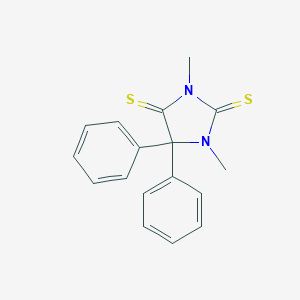
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
